molecular formula C13H25N3O2 B8178401 Ethyl 11-azidoundecanoate

Ethyl 11-azidoundecanoate

Cat. No.: B8178401
M. Wt: 255.36 g/mol
InChI Key: XJKSQNYXNAKXEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 11-azidoundecanoate generally involves the azidation of an appropriate precursor. One common method is the reaction of 11-bromoundecanoic acid with sodium azide in the presence of a solvent like dimethylformamide (DMF) to form 11-azidoundecanoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of azides .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile.

    Reduction: 11-aminoundecanoic acid esters.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

Ethyl 11-azidoundecanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 11-azidoundecanoate primarily involves its reactivity as an azide. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for tagging and modifying molecules in various applications .

Comparison with Similar Compounds

  • Methyl 11-azidoundecanoate
  • 11-azidoundecanoic acid
  • 10-azidodecanoic acid
  • 12-azidododecanoic acid

Comparison: this compound is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl ester or acid counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 11-azidoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSQNYXNAKXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 11-azidoundecanoate
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